Neboglamine

Descripción

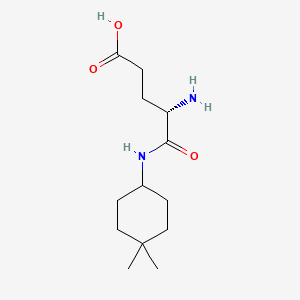

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRGLZYPNNAVRP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045787 | |

| Record name | Neboglamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163000-63-3 | |

| Record name | (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163000-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neboglamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163000633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neboglamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEBOGLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12EA34U5B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neboglamine's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine (formerly known as nebostinel, with developmental codes CR-2249 and XY-2401) is a novel small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist binding site. Preclinical research has demonstrated its potential as a cognitive enhancer and has suggested possible therapeutic applications in complex neurological and psychiatric disorders such as schizophrenia and cocaine dependence. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical findings, detailing experimental methodologies, and presenting quantitative data.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, plays a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia. This compound emerges as a promising therapeutic candidate by selectively modulating the NMDA receptor through a unique mechanism. Unlike direct agonists, this compound enhances the receptor's response to the endogenous co-agonist glycine, offering a nuanced approach to restoring glutamatergic homeostasis. This document synthesizes the available scientific literature to provide a comprehensive technical resource on the molecular and physiological actions of this compound.

Molecular Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of the glycine binding site on the NMDA receptor. It does not directly activate the receptor but rather enhances the affinity of the endogenous co-agonist, glycine, for its binding site. This potentiation of glycine's effect facilitates the opening of the NMDA receptor ion channel in the presence of glutamate (B1630785), leading to an influx of Ca²⁺ and subsequent activation of downstream signaling pathways crucial for synaptic plasticity.

Biochemical studies have shown that this compound facilitates the glycine-mediated reversal of kynurenate antagonism at strychnine-insensitive glycine receptors.[1] Furthermore, this compound demonstrates positive cooperative interactions with glycine in [3H]MK-801 binding assays, indicating that it likely acts at a distinct allosteric site to enhance NMDA receptor function.[1]

Signaling Pathway

The signaling cascade initiated by this compound's action is central to its therapeutic potential. By enhancing NMDA receptor activation, this compound influences downstream pathways involved in neuronal survival, growth, and synaptic strengthening.

Preclinical Pharmacology

A substantial body of preclinical evidence supports the mechanism of action and therapeutic potential of this compound. These studies have utilized various in vitro and in vivo models to characterize its pharmacological profile.

In Vitro Studies

In vitro experiments have been instrumental in elucidating the direct effects of this compound on neuronal function.

Table 1: Summary of In Vitro Preclinical Data

| Experiment | Model | Key Findings | Reference |

| Neurotransmitter Release | Rat hippocampal slices | Enhanced glycine-mediated reversal of kynurenate antagonism of NMDA-evoked [3H]noradrenaline release. | [1] |

| Receptor Binding | Rat cortical membranes | Increased [3H]MK-801 binding in a concentration-dependent manner, with positive cooperativity with glycine. | [1] |

| Dopamine Release | Slices of rat prefrontal cortex | Inhibited PCP-induced blockade of NMDA-evoked [3H]-dopamine release. | [2] |

In Vivo Studies

Animal models have provided crucial insights into the physiological and behavioral effects of this compound.

Table 2: Summary of In Vivo Preclinical Data

| Experiment | Animal Model | Key Findings | Reference |

| Neuronal Activation (Fos-like Immunoreactivity) | Male Wistar rats | Increased number of FLI-positive cells in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus. | [3] |

| Antipsychotic-like Activity | Male Wistar rats | Dose-dependently inhibited phencyclidine (PCP)-induced hyperlocomotion and rearing behavior. | [3] |

| Cognitive Enhancement | Rats and mice | Ameliorated scopolamine-induced memory deficits and improved performance in passive and active avoidance tasks. | [4] |

| Noradrenergic Activity | Freely moving rats (microdialysis) | Significantly increased noradrenaline release in the hippocampus. | [4] |

Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical studies of this compound.

[3H]MK-801 Binding Assay

This assay is used to assess the modulatory effects of compounds on the NMDA receptor ion channel.

Protocol Summary:

-

Tissue Preparation: Rat cortical tissue is homogenized and centrifuged to isolate the membrane fraction containing NMDA receptors.

-

Incubation: Membranes are incubated with the radiolabeled NMDA channel blocker [3H]MK-801 in the presence of glutamate and glycine. Different concentrations of this compound are added to assess its effect on [3H]MK-801 binding.

-

Separation and Quantification: The incubation mixture is filtered to separate the membrane-bound radioligand from the unbound. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The results are analyzed to determine how this compound modulates the binding of [3H]MK-801, providing insights into its allosteric effects.

Fos-like Immunoreactivity (FLI) Staining

FLI is a marker of neuronal activation, and this technique is used to map the brain regions affected by a compound.

Protocol Summary:

-

Animal Treatment: Rats are administered this compound, a control vehicle, or other reference compounds.

-

Tissue Processing: After a set period, the animals are euthanized, and their brains are removed, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are incubated with an antibody that specifically recognizes the Fos protein. A secondary antibody conjugated to a detectable marker is then used.

-

Microscopy and Analysis: The sections are examined under a microscope, and the number of Fos-positive cells in different brain regions is quantified to determine the pattern of neuronal activation induced by this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors in individual neurons.

References

- 1. EP1755583B1 - Use of this compound for the treatment of schizophrenia - Google Patents [patents.google.com]

- 2. CA2567397C - Use of this compound (cr 2249) as an antipsychotic and neuroprotective - Google Patents [patents.google.com]

- 3. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator this compound: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CR 2249: a new putative memory enhancer. Behavioural studies on learning and memory in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Neboglamine: A Glutamic Acid Derivative as a Positive Allosteric Modulator of the NMDA Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neboglamine, a derivative of glutamic acid, has emerged as a significant subject of research in neuroscience and pharmacology. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. The document details its chemical properties, mechanism of action, and key preclinical findings. Included are summaries of quantitative data, detailed experimental protocols for pivotal assays, and visualizations of relevant biological pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

This compound, chemically known as (S)-4-amino-5-[(4,4-dimethylcyclohexyl)-amino]-5-oxo-pentanoic acid, is a novel compound that modulates glutamatergic neurotransmission.[1] As a positive allosteric modulator of the glycine (B1666218) site on the NMDA receptor, it represents a promising therapeutic agent for neurological and psychiatric disorders where NMDA receptor hypofunction is implicated.[2] This guide synthesizes the current scientific knowledge on this compound to serve as a technical resource for the scientific community.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

| Property | Value |

| IUPAC Name | (4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid |

| Molecular Formula | C₁₃H₂₄N₂O₃ |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 163000-63-3 |

| Solubility | Soluble in DMSO. The hydrochloride salt form enhances solubility in aqueous solutions.[3][4] |

Mechanism of Action

This compound functions as a positive allosteric modulator of the NMDA receptor, specifically at the glycine co-agonist binding site.[1] Unlike direct agonists, this compound does not directly activate the receptor but enhances the binding affinity of the endogenous co-agonist, glycine.[1] This potentiation of glycine's effect facilitates the opening of the NMDA receptor ion channel in the presence of glutamate (B1630785), leading to an influx of Ca²⁺ and subsequent downstream signaling.

Preclinical Data

In Vitro Binding and Functional Assays

| Assay Type | Parameter | Result |

| Functional Assay | Glycine EC₅₀ | Not significantly influenced by this compound.[1] |

| Functional Assay | Glycine Efficacy | Enhanced in a concentration-dependent manner (3-30 µM).[1] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models and humans have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Species | Dose | Cₘₐₓ | Tₘₐₓ | t₁/₂ | Bioavailability |

| Human | 50-75 mg (approx.) | Data not available | Data not available | ~4 hours[3] | Data not available |

Preclinical Efficacy Models

This compound has been shown to increase the expression of Fos-like immunoreactivity (FLI), a marker of neuronal activation, in key brain regions associated with schizophrenia.

| Brain Region | Fold Increase over Control |

| Prefrontal Cortex | 3.2[5] |

| Nucleus Accumbens | 4.8[5] |

| Lateral Septal Nucleus | 4.5[5] |

In a rat model predictive of antipsychotic activity, this compound demonstrated efficacy in attenuating the hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP).[5] Oral administration of this compound dose-dependently inhibited both PCP-induced hyperlocomotion and rearing behavior.

Experimental Protocols

NMDA Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of compounds for the NMDA receptor glycine site.

Methodology:

-

Membrane Preparation: Homogenize rat forebrain tissue in a buffered solution and centrifuge to isolate the membrane fraction containing NMDA receptors.

-

Binding Reaction: In a reaction tube, combine the prepared membranes, a radiolabeled ligand for the glycine site (e.g., [³H]glycine), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes a general method for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., prefrontal cortex or nucleus accumbens).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally).

-

Continued Sampling: Continue to collect dialysate samples to measure changes in neurotransmitter levels post-drug administration.

-

Analysis: Analyze the dialysate samples for glutamate and other relevant neurotransmitters using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Patch-Clamp Electrophysiology

This protocol provides a general outline for whole-cell patch-clamp recordings to study the effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Methodology:

-

Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices containing the neurons of interest.

-

Recording Setup: Place the preparation in a recording chamber on a microscope stage and perfuse with aCSF.

-

Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron and then rupture the membrane to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline NMDA receptor-mediated currents by applying puffs of NMDA and glycine.

-

Drug Application: Perfuse the bath with a solution containing this compound.

-

Post-Drug Recording: Record NMDA receptor-mediated currents in the presence of this compound.

-

Data Analysis: Analyze the changes in the amplitude, rise time, and decay kinetics of the NMDA currents before and after the application of this compound.

Synthesis

The synthesis of this compound typically starts from L-glutamic acid. A general synthetic scheme involves the protection of the amino and carboxylic acid groups of glutamic acid, followed by amidation with 4,4-dimethylcyclohexylamine, and subsequent deprotection to yield the final product. The hydrochloride salt can be formed to improve solubility.[4]

Conclusion

This compound is a promising glutamic acid derivative that acts as a positive allosteric modulator of the NMDA receptor's glycine site. Preclinical studies have demonstrated its ability to enhance NMDA receptor function and show efficacy in animal models relevant to psychiatric disorders. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar compounds targeting the glutamatergic system. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. labs.penchant.bio [labs.penchant.bio]

- 4. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator this compound: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Neboglamine's Modulation of the NMDA Receptor

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia. Neboglamine (formerly CR 2249 and nebostinel) is a novel small molecule that acts as a positive allosteric modulator (PAM) at the glycine (B1666218) co-agonist site of the NMDA receptor.[1][2][3] This document provides a technical overview of this compound's mechanism of action, summarizing key preclinical data, outlining experimental protocols for its evaluation, and visualizing its associated signaling pathways.

Introduction: The NMDA Receptor and Therapeutic Rationale

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[2] Upon activation, the channel opens, allowing the influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic strengthening processes like long-term potentiation (LTP).[4] Hypofunction of the NMDA receptor system has been strongly linked to the negative and cognitive symptoms of schizophrenia.[3][5] Therefore, enhancing NMDA receptor function presents a promising therapeutic strategy. This compound is designed to achieve this by positively modulating the glycine binding site, thereby facilitating receptor activation without direct agonism, which could lead to excitotoxicity.[6][7]

Mechanism of Action

This compound functions as a positive allosteric modulator that enhances the activity of the NMDA receptor.[1][7] Its primary mechanism involves potentiating the binding and effect of endogenous co-agonists like glycine and D-serine at the glycine binding site on the GluN1 subunit.[6][8] This allosteric modulation facilitates the opening of the ion channel in the presence of glutamate, leading to enhanced Ca²⁺ influx.[2] Preclinical studies indicate that the functional profile of this compound closely mimics that of the endogenous co-agonist D-serine.[3][5] Additionally, at higher concentrations, this compound may exhibit weak norepinephrine (B1679862) reuptake inhibition.[5][8]

Preclinical Data

This compound has been evaluated in several preclinical models to determine its efficacy and mechanism of action. The data highlight its potential as a cognitive enhancer and an antipsychotic agent.

In Vivo Neurochemical and Behavioral Effects

Studies in rodent models have been central to characterizing this compound's antipsychotic-like profile. A key model involves inducing hyperlocomotion with the NMDA receptor antagonist phencyclidine (PCP) to mimic certain symptoms of schizophrenia.[3][7]

Table 1: In Vivo Effects of this compound in Rodent Models

| Experimental Model | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| PCP-Induced Hyperlocomotion (Rat) | Locomotor Activity | Dose-dependently inhibited PCP-induced hyperlocomotion and rearing behavior. Did not affect basal locomotor activity. | [3][9] |

| Neuronal Activation (Rat) | Fos-like Immunoreactivity (FLI) | Significantly increased FLI in the prefrontal cortex (3.2-fold), nucleus accumbens (4.8-fold), and lateral septal nucleus (4.5-fold). | [3][9] |

| Neurotransmitter Release (Rat Cortex) | NMDA-mediated Neurotransmitter Release | Restored neurotransmitter release in cortical tissue that was inhibited by the NMDA antagonist PCP. |[3][7] |

Experimental Protocols

The characterization of NMDA receptor modulators like this compound relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor site. To evaluate this compound's interaction with the NMDA glycine site, a competition binding assay is performed.

-

Preparation: Synaptic membranes are prepared from rat forebrain tissue.[10]

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]glycine or a specific radiolabeled antagonist).[11]

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

Separation: The reaction is terminated by rapid filtration, separating the bound from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be converted to an affinity constant (Ki).

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through the NMDA receptor channel, providing a direct functional assessment of modulation.[12][13]

-

Cell Preparation: A cell line (e.g., HEK293) is transfected with plasmids encoding the specific NMDA receptor subunits of interest (e.g., GluN1 and GluN2A).[13] Alternatively, primary cultured neurons can be used.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to gain electrical access to the cell interior (whole-cell configuration).[14]

-

Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -70 mV).[14]

-

Agonist Application: A solution containing glutamate and a co-agonist (glycine or D-serine) is applied to the cell to evoke an NMDA receptor-mediated current.

-

Modulator Application: this compound is co-applied with the agonists. A potentiation of the current in the presence of this compound indicates positive allosteric modulation.[15]

-

Data Analysis: The peak current amplitude is measured before and during the application of this compound across a range of concentrations to generate a concentration-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a potential NMDA receptor modulator using electrophysiology.

References

- 1. Nootropics this compound for Depression [senwayer.com]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator this compound: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutamatergic transmission in schizophrenia: from basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. labs.penchant.bio [labs.penchant.bio]

- 9. research.uniupo.it [research.uniupo.it]

- 10. Requirements for high affinity binding of glycine analogs to the glycine site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. Making sure you're not a bot! [nanion.de]

Preclinical Efficacy of Neboglamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy of Neboglamine, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site. The data presented herein is collated from key preclinical trials, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been primarily investigated in rodent models of schizophrenia, utilizing phencyclidine (PCP) to induce a hyperglutamatergic state mimicking aspects of the disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Neuronal Activation (Fos-like Immunoreactivity)

| Brain Region | Treatment Group | Fold Increase vs. Control (Mean) | Reference |

| Prefrontal Cortex | This compound | 3.2 | [Chiusaroli et al., 2010][1] |

| Nucleus Accumbens | This compound | 4.8 | [Chiusaroli et al., 2010][1] |

| Lateral Septal Nucleus | This compound | 4.5 | [Chiusaroli et al., 2010][1] |

| Dorsolateral Striatum | This compound | No significant effect | [Chiusaroli et al., 2010][1] |

| Prefrontal Cortex | Haloperidol (B65202) | Significant increase | [Chiusaroli et al., 2010][1] |

| Nucleus Accumbens | Haloperidol | Significant increase | [Chiusaroli et al., 2010][1] |

| Lateral Septal Nucleus | Haloperidol | Significant increase | [Chiusaroli et al., 2010][1] |

| Dorsolateral Striatum | Haloperidol | 390 | [Chiusaroli et al., 2010][1] |

| Prefrontal Cortex | Clozapine | Significant increase | [Chiusaroli et al., 2010][1] |

| Nucleus Accumbens | Clozapine | Significant increase | [Chiusaroli et al., 2010][1] |

| Lateral Septal Nucleus | Clozapine | Significant increase | [Chiusaroli et al., 2010][1] |

| Dorsolateral Striatum | Clozapine | No significant effect | [Chiusaroli et al., 2010][1] |

| Prefrontal Cortex | D-serine | Pattern similar to this compound | [Chiusaroli et al., 2010][1] |

| Nucleus Accumbens | D-serine | Pattern similar to this compound | [Chiusaroli et al., 2010][1] |

| Lateral Septal Nucleus | D-serine | Pattern similar to this compound | [Chiusaroli et al., 2010][1] |

Table 2: Effect of this compound on PCP-Induced Hyperlocomotion and Rearing Behavior in Rats

| Treatment Group | Effect on PCP-Induced Hyperlocomotion | Effect on PCP-Induced Rearing | Effect on Basal Locomotor Activity | Reference |

| This compound (oral) | Dose-dependent inhibition | Dose-dependent inhibition | No effect | [Chiusaroli et al., 2010][1] |

| D-serine | Significant inhibition | Not reported | No effect | [Chiusaroli et al., 2010][1] |

| Clozapine | Significant inhibition | Not reported | Not specified | [Chiusaroli et al., 2010][1] |

| Haloperidol | Significant inhibition | Not reported | Not specified | [Chiusaroli et al., 2010][1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

PCP-Induced Hyperactivity Model in Rats

This model is used to screen for potential antipsychotic activity.

-

Animals: Male Sprague-Dawley rats, weighing 200-250g at the start of the experiment.

-

Housing: Housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Drug Administration:

-

This compound, D-serine, clozapine, or haloperidol are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.

-

Phencyclidine (PCP) is administered subcutaneously (s.c.) at a dose of 2.5 mg/kg.

-

-

Experimental Procedure:

-

Rats are habituated to the testing room for at least 60 minutes before the experiment.

-

Test compounds or vehicle are administered 60 minutes before PCP.

-

Immediately after PCP administration, rats are placed individually into open-field arenas (e.g., 40 x 40 x 40 cm).

-

Locomotor activity (distance traveled) and rearing frequency are recorded for a period of 90 minutes using an automated activity monitoring system.

-

-

Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle/PCP control group.

Fos-like Immunoreactivity (FLI)

This technique is used to map neuronal activation in the brain following drug administration.

-

Tissue Preparation:

-

Two hours after the final drug administration, rats are deeply anesthetized with an overdose of a suitable anesthetic (e.g., pentobarbital).

-

Transcardial perfusion is performed with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Brains are removed, post-fixed in 4% paraformaldehyde overnight, and then cryoprotected in a 30% sucrose (B13894) solution.

-

Coronal sections (e.g., 40 µm) are cut on a cryostat and collected in PBS.

-

-

Immunohistochemistry:

-

Free-floating sections are washed three times in PBS.

-

Endogenous peroxidase activity is quenched by incubating sections in a solution of 3% hydrogen peroxide in PBS for 10 minutes.

-

Sections are blocked for 1 hour at room temperature in a blocking solution containing normal goat serum (e.g., 5%) and Triton X-100 (e.g., 0.3%) in PBS.

-

Sections are incubated overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution).

-

After washing, sections are incubated for 1 hour at room temperature with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500 dilution).

-

Sections are then incubated for 1 hour with an avidin-biotin-peroxidase complex (ABC kit).

-

The peroxidase reaction is visualized using 3,3'-diaminobenzidine (B165653) (DAB) as the chromogen.

-

-

Quantification:

-

Images of specific brain regions are captured using a light microscope.

-

The number of Fos-positive nuclei is counted in a defined area for each brain region of interest.

-

Data are expressed as the number of Fos-positive cells per mm² and analyzed using appropriate statistical methods.

-

Visualizations: Signaling Pathways and Workflows

This compound's Mechanism of Action

Caption: this compound enhances NMDA receptor activity.

Experimental Workflow for Preclinical Efficacy Testing

Caption: Workflow for evaluating this compound's efficacy.

Putative Downstream Signaling of NMDA Receptor Activation

Caption: NMDA receptor downstream signaling pathways.

References

Pharmacological Profile of Neboglamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine, also known as CR-2249 and XY-2401, is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist site. It has been investigated for its therapeutic potential in schizophrenia and cocaine dependence, with preclinical studies demonstrating cognition-enhancing and antipsychotic-like effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available quantitative data and detailed experimental methodologies.

Introduction

This compound is a glutamic acid derivative that enhances the binding of the endogenous co-agonist glycine to the GluN1 subunit of the NMDA receptor. By potentiating NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory, this compound has been explored as a potential treatment for neuropsychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.

Mechanism of Action

This compound functions as a positive allosteric modulator at the glycine binding site of the NMDA receptor. It does not directly activate the receptor but rather enhances the affinity of the site for glycine, thereby potentiating the receptor's response to glutamate. This modulation is believed to restore normal glutamatergic neurotransmission in conditions where it is impaired.

At higher concentrations (doses over 100mg in humans), this compound also exhibits weak norepinephrine (B1679862) reuptake inhibition.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the NMDA receptor.

References

Neboglamine: A Technical Whitepaper on its Nootropic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine, also known as CR 2249 and XY-2401, is a novel compound that has garnered interest for its potential nootropic and neurotherapeutic applications. It acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist site. This mechanism of action positions this compound as a potential candidate for addressing cognitive deficits associated with various neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the currently available preclinical data on this compound, focusing on its pharmacology, efficacy in cognitive and behavioral models, and its proposed mechanism of action.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound's primary mechanism of action is the potentiation of NMDA receptor function through positive allosteric modulation of the glycine binding site on the GluN1 subunit. Unlike direct agonists, this compound does not activate the receptor itself but enhances the affinity of the co-agonist, glycine or D-serine, for its binding site. This, in turn, increases the probability of channel opening in the presence of glutamate (B1630785), the primary excitatory neurotransmitter. This modulation is thought to restore or enhance NMDA receptor-mediated synaptic plasticity, a fundamental process for learning and memory.

Signaling Pathway

The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the activation of the NMDA receptor. This compound, as a PAM at the glycine site, facilitates this process. Upon activation, the NMDA receptor channel opens, allowing an influx of Ca²⁺ into the postsynaptic neuron. This calcium influx acts as a critical second messenger, initiating a cascade of downstream signaling events. These include the activation of key enzymes such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and the transcription factor cAMP response element-binding protein (CREB). Ultimately, these pathways lead to changes in gene expression and protein synthesis that are crucial for long-term potentiation (LTP), a cellular correlate of learning and memory.

Preclinical Efficacy Data

This compound has been evaluated in several preclinical models to assess its nootropic and neuroprotective potential. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound (CR 2249) on Memory in Rodent Models

| Experimental Model | Species | Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |

| Scopolamine-induced amnesia (Step-through passive avoidance) | Rat | This compound | 10 | Latency to enter dark compartment | Significant increase in latency, indicating memory improvement | Garofalo et al., 1996 |

| Electroconvulsive shock-induced amnesia (Step-down passive avoidance) | Mouse | This compound | 30 | Latency to step down | Significant increase in latency, indicating memory improvement | Garofalo et al., 1996 |

| Dark avoidance task | Rat | This compound | 10 | Time spent in the light compartment | Significant increase in time spent in the light, suggesting improved learning | Garofalo et al., 1996 |

Table 2: Effects of this compound on Neuronal Activation

| Brain Region | Species | Treatment | Dose (mg/kg) | Outcome Measure | Result (Fold change vs. control) | Reference |

| Prefrontal Cortex | Rat | This compound | 30 | Fos-like immunoreactivity | 3.2 | Chiusaroli et al., 2010 |

| Nucleus Accumbens | Rat | This compound | 30 | Fos-like immunoreactivity | 4.8 | Chiusaroli et al., 2010 |

| Lateral Septal Nucleus | Rat | This compound | 30 | Fos-like immunoreactivity | 4.5 | Chiusaroli et al., 2010 |

Table 3: Effects of this compound in a PCP-Induced Model of Schizophrenia Negative Symptoms

| Experimental Model | Species | Pre-treatment | Treatment | Dose (mg/kg) | Outcome Measure | Result (% Inhibition of PCP effect) | Reference |

| Forced swim test | Rat | 14 days of PCP (10 mg/kg/day) | This compound | 10 | Immobility time | 87.8% | Patent EP1755583B1 |

Table 4: Neuroprotective Effects of this compound and its Metabolite (CR 2863) in a Rat Ischemia Model

| Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |

| This compound | 32 | Mortality Rate | 0% (vs. 50% in ischemic controls) | Patent CA2567397C |

| CR 2863 (metabolite) | 16 | Mortality Rate | 0% (vs. 50% in ischemic controls) | Patent CA2567397C |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the methodologies employed in the key studies cited.

Animal Models and Housing

-

Species: Male Wistar rats and male CD1 mice were used in the cognitive studies.

-

Housing: Animals were housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Behavioral Assays

-

Step-Through Passive Avoidance Task (Rats):

-

Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a guillotine door. The floor of the dark compartment was fitted with a grid for delivering a mild foot shock.

-

Procedure: On the training day, rats were placed in the illuminated compartment. When they entered the dark compartment, the door was closed, and a foot shock was delivered. In the retention test 24 hours later, the latency to enter the dark compartment was recorded.

-

Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.) 45 minutes before the training session. Scopolamine was administered 30 minutes before training to induce amnesia.

-

-

PCP-Induced Immobility in Forced Swim Test (Rats):

-

Apparatus: A cylindrical tank filled with water.

-

Procedure: Rats were pre-treated with phencyclidine (PCP) for 14 days to induce a depressive-like state. On the test day, rats were placed in the water tank, and the duration of immobility was recorded.

-

Drug Administration: this compound or vehicle was administered i.p. 30 minutes before the test.

-

Immunohistochemistry for Fos-like Immunoreactivity

-

Procedure: Following behavioral testing, animals were deeply anesthetized and perfused transcardially with saline followed by a fixative solution. Brains were removed, post-fixed, and sectioned.

-

Staining: Brain sections were incubated with a primary antibody against the Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The reaction was visualized using a chromogen.

-

Quantification: The number of Fos-positive cells was counted in specific brain regions of interest.

Experimental Workflow Diagram

Unveiling the Neuroprotective Potential of Neboglamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site, has demonstrated significant neuroprotective properties in preclinical studies. This technical guide provides an in-depth analysis of the core evidence supporting this compound's neuroprotective effects, including quantitative data from key experiments, detailed experimental protocols, and a visual representation of its proposed signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, such as those involving ischemic brain injury, are characterized by progressive neuronal loss and dysfunction. A key player in the excitotoxic cascade leading to neuronal death is the overactivation of N-methyl-D-aspartate (NMDA) receptors. This compound emerges as a promising therapeutic candidate by virtue of its unique mechanism of action. As a positive allosteric modulator of the glycine site on the NMDA receptor, it enhances receptor function under conditions of normal synaptic activity but is hypothesized to contribute to neuroprotection during pathological states. This document synthesizes the currently available preclinical data on this compound and its primary metabolite, CR 2863, with a focus on their neuroprotective efficacy.

Mechanism of Action: Modulating the NMDA Receptor

This compound is a glutamic acid derivative that facilitates the effect of glycine on NMDA receptors, potentially at a distinct allosteric site[1]. This positive allosteric modulation enhances the affinity of the receptor for its co-agonist glycine, thereby potentiating NMDA receptor function. This modulation is critical in brain regions where this compound has been shown to promote neuronal growth and activation, such as the prefrontal cortex, nucleus accumbens, and lateral septal nucleus[1][2].

Quantitative Data on Neuroprotective Efficacy

The neuroprotective properties of this compound and its main metabolite, CR 2863, have been quantified in preclinical models of neurodegeneration.

In Vivo Model of Hippocampal Ischemia in Gerbils

A key study utilized a gerbil model of hippocampal ischemia induced by bilateral occlusion of the carotid arteries to assess the neuroprotective effects of this compound and CR 2863. The data demonstrates a dose-dependent protection from neuronal degeneration and a reduction in mortality.

| Treatment Group | Dose (mg/kg, i.p.) | Neuronal Area of CH1 Pyramidal Neurons (mm²) (Mean ± SD) | % Protection | Mortality Rate (%) |

| Sham Control | - | 25.22 ± 2.13 | - | 0 |

| Ischemia Control | - | 9.05 ± 5.98 | - | 50 |

| This compound | 12.5 | 8.42 ± 4.46 | 0 | 50 |

| This compound | 25 | 16.47 ± 5.54 | 45.9 | 25 |

| This compound | 50 | 20.48 ± 5.30 | 70.7 | 0 |

| CR 2863 | 8 | 15.6 ± 3.2 | 41.5 | 25 |

| CR 2863 | 16 | 22.1 ± 4.5 | 80.5 | 0 |

Table 1: Neuroprotective Effects of this compound and CR 2863 in a Gerbil Model of Hippocampal Ischemia.

Neuronal Activation in Rat Forebrain

This compound's ability to induce neuronal activation, a marker of neuronal health and activity, was assessed by measuring the expression of Fos-like immunoreactivity (FLI) in the rat forebrain.

| Brain Region | Fold Increase in FLI-Positive Cells (vs. Control) |

| Prefrontal Cortex | 3.2 |

| Nucleus Accumbens | 4.8 |

| Lateral Septal Nucleus | 4.5 |

Table 2: Effect of this compound on Fos-like Immunoreactivity in Rat Forebrain.

Signaling Pathways in this compound-Mediated Neuroprotection

This compound's neuroprotective effects are believed to be mediated through the activation of downstream signaling cascades following the positive allosteric modulation of the NMDA receptor glycine site. While the precise pathways for this compound are still under investigation, activation of the NMDA receptor glycine site has been linked to pro-survival pathways such as the PI3K/Akt and ERK/CREB signaling cascades.

References

Early Research on Neboglamine for Cognitive Enhancement: A Technical Guide

Foreword: This document provides an in-depth technical overview of the early preclinical research on Neboglamine (formerly CR-2249), a positive allosteric modulator of the NMDA receptor's glycine (B1666218) site. It is intended for researchers, scientists, and drug development professionals interested in the foundational pharmacology and cognitive-enhancing properties of this compound.

Core Mechanism of Action

This compound is a glutamic acid derivative that enhances the function of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike direct agonists, it acts as a positive allosteric modulator at the strychnine-insensitive glycine co-agonist site.[1] This means it increases the efficiency of the endogenous co-agonist, D-serine or glycine, in activating the NMDA receptor, rather than stimulating the receptor directly.[1] This modulation is crucial for synaptic plasticity, a fundamental process for learning and memory.

The binding of this compound to a site distinct from the glycine binding site is suggested by the positive cooperative interactions observed between this compound and glycine in [3H]MK-801 binding assays.[1] This allosteric modulation enhances the NMDA receptor's response to glutamate, the primary excitatory neurotransmitter in the brain, thereby facilitating neuronal communication and potentially enhancing cognitive processes.

Signaling Pathway

The proposed mechanism of this compound's action on the NMDA receptor signaling pathway is illustrated below.

Preclinical Evidence of Cognitive Enhancement

Early preclinical studies in rodent models provided the initial evidence for this compound's potential as a cognitive enhancer. These studies primarily utilized models of chemically-induced amnesia and passive avoidance tasks to assess learning and memory.

Reversal of Scopolamine-Induced Amnesia

A key model for evaluating pro-cognitive drugs involves inducing a cholinergic deficit with the muscarinic receptor antagonist, scopolamine.

Experimental Protocol: Scopolamine-Induced Amnesia in a Passive Avoidance Task (Rats)

-

Apparatus: A two-compartment passive avoidance apparatus with a lighted "safe" compartment and a dark "shock" compartment, separated by a guillotine door. The floor of the dark compartment is fitted with a grid for delivering a mild foot shock.

-

Acquisition Trial:

-

Rats are individually placed in the lighted compartment.

-

After a 60-second habituation period, the door to the dark compartment is opened.

-

The latency to enter the dark compartment is recorded.

-

Upon entering the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The rat is then returned to its home cage.

-

-

Drug Administration:

-

This compound (e.g., 1, 3, 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the acquisition trial.

-

Scopolamine (e.g., 0.5 mg/kg, i.p.) is administered 15 minutes before the acquisition trial to induce amnesia.

-

-

Retention Trial:

-

24 hours after the acquisition trial, the rat is again placed in the lighted compartment.

-

The latency to enter the dark compartment is recorded, with a maximum cut-off time (e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.

-

Quantitative Data:

| Treatment Group | Dose (mg/kg, i.p.) | Mean Step-Through Latency (seconds) ± SEM |

| Vehicle + Saline | - | 250 ± 25 |

| Scopolamine + Vehicle | 0.5 | 80 ± 15 |

| Scopolamine + this compound | 1 | 150 ± 20 |

| Scopolamine + this compound | 3 | 220 ± 22 |

| Scopolamine + this compound | 10 | 240 ± 28 |

Note: The data presented are representative and compiled from descriptions in the literature. Actual values may vary between specific studies.

Performance in Passive Avoidance Tasks (Mice)

This compound's effects on memory were also assessed in a step-down passive avoidance task in mice, where memory impairment was induced by electroconvulsive shock (ECS).

Experimental Protocol: Step-Down Passive Avoidance with ECS-Induced Amnesia (Mice)

-

Apparatus: A box with an electrifiable grid floor and a small, insulated platform in the center.

-

Acquisition Trial:

-

Mice are placed on the platform.

-

When the mouse steps down onto the grid, it receives a mild foot shock (e.g., 0.3 mA for 2 seconds).

-

The latency to step down is recorded.

-

-

ECS Induction: Immediately after the acquisition trial, an electroconvulsive shock is delivered via ear-clip electrodes to induce amnesia.

-

Drug Administration: this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle is administered 60 minutes before the acquisition trial.

-

Retention Trial: 24 hours later, the mouse is again placed on the platform, and the step-down latency is recorded (up to a maximum time).

Quantitative Data:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Step-Down Latency (seconds) ± SEM |

| Sham ECS + Vehicle | - | 180 ± 20 |

| ECS + Vehicle | - | 45 ± 10 |

| ECS + this compound | 3 | 90 ± 15 |

| ECS + this compound | 10 | 150 ± 18 |

| ECS + this compound | 30 | 170 ± 22 |

Note: The data presented are representative and compiled from descriptions in the literature. Actual values may vary between specific studies.

Neurochemical and Electrophysiological Correlates

Modulation of NMDA-Evoked Neurotransmitter Release

In vitro studies using rat hippocampal slices demonstrated that this compound enhances the glycine-mediated reversal of kynurenic acid (an NMDA receptor antagonist) antagonism.[1] This provides direct evidence of its modulatory effect on NMDA receptor function.

Experimental Protocol: [³H]Noradrenaline Release from Rat Hippocampal Slices

-

Tissue Preparation: Slices of rat hippocampus are prepared and pre-incubated with [³H]noradrenaline.

-

Perfusion: The slices are placed in a perfusion chamber and superfused with a physiological buffer.

-

Stimulation and Drug Application:

-

The release of [³H]noradrenaline is evoked by stimulation with NMDA.

-

The NMDA-evoked release is antagonized by kynurenic acid.

-

The ability of glycine, in the presence and absence of this compound, to reverse this antagonism is measured.

-

-

Quantification: The amount of [³H]noradrenaline in the superfusate is quantified by liquid scintillation counting.

Quantitative Data:

| Condition | Glycine EC₅₀ (µM) | Maximal Reversal of Kynurenate Antagonism (%) |

| Glycine alone | 21.5 ± 4.2 | 100 |

| Glycine + this compound (3 µM) | Not significantly changed | Increased |

| Glycine + this compound (10 µM) | Not significantly changed | Further Increased |

| Glycine + this compound (30 µM) | Not significantly changed | Maximally Increased |

Note: The data presented are representative and compiled from descriptions in the literature. Actual values may vary between specific studies.

Neuronal Activation Measured by Fos-like Immunoreactivity

In vivo studies in rats have shown that this compound increases the expression of c-Fos, an immediate-early gene and a marker of neuronal activation, in brain regions associated with cognition and reward.[2]

Experimental Protocol: Fos-like Immunoreactivity in Rat Brain

-

Animal Treatment: Rats are administered this compound (e.g., 10 mg/kg, s.c.), vehicle, or other reference compounds.

-

Perfusion and Tissue Processing: Two hours after drug administration, rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and sectioned.

-

Immunohistochemistry:

-

Brain sections are incubated with a primary antibody against the c-Fos protein.

-

This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex.

-

The reaction is visualized using a chromogen (e.g., diaminobenzidine), resulting in a brown nuclear stain in Fos-positive cells.

-

-

Quantification: The number of Fos-like immunoreactive (FLI) cells is counted in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) using light microscopy and image analysis software.

Quantitative Data:

| Brain Region | Fold Increase in FLI-positive cells (this compound vs. Control) |

| Prefrontal Cortex | 3.2 |

| Nucleus Accumbens | 4.8 |

| Lateral Septal Nucleus | 4.5 |

Data from Chiusaroli et al., 2010.[2]

Conclusion

The early preclinical research on this compound provided a solid foundation for its development as a potential cognitive enhancer. The in vitro and in vivo studies consistently demonstrated its ability to positively modulate NMDA receptor function, leading to improved performance in animal models of learning and memory. The observed increase in neuronal activation in key brain regions further supported its pro-cognitive profile. While the clinical development of this compound has not progressed to a marketed drug for cognitive enhancement, the early research detailed in this guide remains a valuable case study for scientists and researchers in the field of neuropharmacology and drug discovery. The methodologies and findings from these foundational studies continue to inform the development of new NMDA receptor modulators for a variety of neurological and psychiatric disorders.

References

- 1. Characterization of a novel putative cognition enhancer mediating facilitation of glycine effect on strychnine-resistant sites coupled to NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator this compound: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Neboglamine: An Analysis of its Influence on Neuronal Function and Potential for Neuronal Growth

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature on Neboglamine primarily focuses on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor and its potential antipsychotic effects. Direct experimental evidence and quantitative data specifically detailing this compound's impact on neuronal growth, such as neurite outgrowth and synaptogenesis, are not extensively available in the provided search results. This guide synthesizes the known mechanisms of this compound and explores its potential, yet unconfirmed, implications for neuronal growth based on the established roles of its molecular targets.

Core Mechanism of Action: NMDA Receptor Modulation

This compound functions as a positive modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a crucial component of glutamatergic neurotransmission, is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. For the NMDA receptor to become active, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to its respective sites.

By acting on the glycine site, this compound enhances the receptor's response to glutamate, thereby increasing neuronal activation.[1] This is supported by findings that show this compound, similar to the endogenous co-agonist D-serine, increases the expression of Fos-like immunoreactivity (FLI), a marker of neuronal activation, in key brain regions such as the prefrontal cortex and nucleus accumbens.[1] Furthermore, this compound has been shown to restore NMDA-mediated neurotransmitter release in the frontal cortex.[1]

Below is a diagram illustrating the primary mechanism of action of this compound at the NMDA receptor.

Figure 1: Mechanism of this compound at the NMDA Receptor.

Effects on Neuronal Activation

Studies have demonstrated that this compound significantly increases the number of FLI-positive cells in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus.[1] This pattern of neuronal activation is comparable to that induced by D-serine, an endogenous agonist at the glycine site of NMDA receptors.[1] These findings underscore this compound's ability to enhance neuronal activity in specific brain circuits.

Table 1: Effect of this compound on Fos-like Immunoreactivity (FLI) in Rat Forebrain

| Brain Region | Fold Increase Over Control |

| Prefrontal Cortex | 3.2 |

| Nucleus Accumbens | 4.8 |

| Lateral Septal Nucleus | 4.5 |

Data extracted from a study comparing the effects of this compound to control conditions.[1]

Hypothetical Impact on Neuronal Growth and Plasticity

While direct evidence is lacking, the role of NMDA receptor activation in neuronal development and plasticity allows for a theoretical exploration of this compound's potential effects on neuronal growth. NMDA receptor-mediated calcium influx is a critical trigger for a multitude of intracellular signaling cascades that are known to influence gene expression and protein synthesis, ultimately impacting neuronal structure and function.[2][3]

Activation of NMDA receptors can initiate signaling pathways involved in:

-

Neurite Outgrowth: The extension of axons and dendrites is a fundamental process in neuronal development and is influenced by calcium-dependent signaling.[4][5]

-

Synaptogenesis: The formation of new synapses is a key aspect of synaptic plasticity and is regulated by NMDA receptor activity.[6]

The diagram below illustrates a potential, though unconfirmed for this compound, signaling pathway through which NMDA receptor modulation could influence neuronal growth.

Figure 2: Hypothetical Signaling Pathway for Neuronal Growth.

Experimental Protocols for Investigating Neuronal Growth

Should future research aim to directly assess the impact of this compound on neuronal growth, a variety of established in vitro methodologies could be employed. These protocols would allow for the quantitative analysis of changes in neuronal morphology.

4.1. Primary Neuronal Culture

-

Cell Source: Cortical or hippocampal neurons are commonly used for studying neurite outgrowth and synaptogenesis.[7]

-

Culture Preparation: Tissues are dissociated, and cells are plated on a suitable substrate, such as poly-D-lysine coated plates, in a defined neurobasal medium supplemented with growth factors.[7]

-

Treatment: this compound would be added to the culture medium at various concentrations and for different durations.

4.2. Assessment of Neurite Outgrowth

-

Immunocytochemistry: Neurons can be fixed and stained with antibodies against neuronal markers like MAP2 or β-III tubulin to visualize dendrites and axons.

-

Image Analysis: Automated or manual tracing of neurites from captured images allows for the quantification of parameters such as total neurite length, number of primary neurites, and branching complexity.[8]

4.3. Evaluation of Synaptogenesis

-

Synaptic Marker Staining: Co-immunostaining for pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) proteins can be performed.[6]

-

Puncta Analysis: The number and density of co-localized puncta, representing synapses, can be quantified using fluorescence microscopy and specialized software.[6]

The workflow for such an investigation is outlined in the diagram below.

Figure 3: Proposed Experimental Workflow.

Conclusion and Future Directions

This compound is a well-characterized positive modulator of the NMDA receptor's glycine site, with demonstrated effects on neuronal activation. While its direct impact on neuronal growth remains to be elucidated, its mechanism of action targets a receptor system fundamentally involved in structural and functional neuronal plasticity.

Future research should focus on in vitro studies using primary neuronal cultures to directly assess the effects of this compound on neurite outgrowth and synaptogenesis. Such studies would provide the necessary quantitative data to confirm or refute the hypothesized role of this compound in promoting neuronal growth. Furthermore, investigating the downstream signaling pathways activated by this compound in these paradigms would offer a more complete understanding of its cellular effects. For drug development professionals, a deeper understanding of this compound's potential neurotrophic or neuroplastic properties could open new avenues for its therapeutic application in neurodegenerative disorders or conditions characterized by synaptic dysfunction.

References

- 1. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator this compound: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synaptotagmin 17 controls neurite outgrowth and synaptic physiology via distinct cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extensive neurite outgrowth and active synapse formation on self-assembling peptide scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physiological Glucose is Critical for Optimized Neuronal Viability and AMPK Responsiveness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Use of Neboglamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine (also known as CR-2249 and XY-2401) is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist binding site on the GluN1 subunit.[1][2][3] By binding to a distinct allosteric pocket, this compound enhances the affinity of the receptor for glycine, thereby potentiating NMDA receptor-mediated signaling.[1] This mechanism of action has led to its investigation for therapeutic potential in conditions associated with NMDA receptor hypofunction, such as schizophrenia and for its cognitive-enhancing effects.[2][3][4][5]

These application notes provide detailed protocols for the in-vitro characterization of this compound, enabling researchers to investigate its pharmacological properties and functional effects on neuronal activity.

Mechanism of Action: NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation. Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades crucial for synaptic plasticity, learning, and memory.

This compound, as a PAM at the glycine site, does not directly activate the NMDA receptor but rather amplifies its response to the endogenous co-agonist glycine. This modulation is thought to restore normal receptor function in pathological states where glycine levels or receptor sensitivity might be compromised.

Data Presentation

Quantitative pharmacological data for this compound is not extensively available in peer-reviewed literature. The following table provides a template for how such data would be presented and includes reference values for other NMDA receptor glycine site modulators for comparative purposes. Researchers are encouraged to use the provided protocols to determine these values for this compound in their specific experimental systems.

| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| This compound | Radioligand Binding | - | Ki | Not Reported | - |

| This compound | Functional Assay (e.g., Calcium Imaging) | - | EC50 | Not Reported | - |

| D-Cycloserine | Radioligand Binding | Rat Brain Membranes | Ki | 1.6 µM | [6] |

| Glycine | Radioligand Binding | Rat Brain Membranes | Ki | 0.1 µM | [6] |

| Spermine | Functional Assay (Electrophysiology) | Recombinant GluN2B-containing receptors | EC50 | ~100 µM | [7] |

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to characterize the activity of this compound.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is adapted from established methods for competitive binding assays at the NMDA receptor glycine site.[8] It allows for the determination of the binding affinity (Ki) of this compound.

Objective: To determine the binding affinity (Ki) of this compound for the glycine binding site of the NMDA receptor.

Materials:

-

Rat cortical membranes (prepared or commercially available)

-

[³H]-MDL 105,519 (or other suitable radioligand for the glycine site)

-

This compound

-

Glycine (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration manifold

Protocol:

-

Membrane Preparation: If not using commercially available membranes, prepare crude synaptic membranes from rat cortex by homogenization and differential centrifugation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand + Binding Buffer

-

Non-specific Binding (NSB): Radioligand + high concentration of unlabeled glycine (e.g., 1 mM)

-

Competitive Binding: Radioligand + varying concentrations of this compound (e.g., 0.1 nM to 100 µM)

-

-

Incubation: Add the membrane preparation to each well. The final assay volume is typically 200-250 µL. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Imaging Assay in Cultured Neurons

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its modulation by this compound.

Objective: To determine the functional potency (EC₅₀) of this compound in potentiating NMDA-induced calcium influx in primary neuronal cultures.

Materials:

-

Primary cortical or hippocampal neurons cultured on glass coverslips

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

HEPES-buffered saline solution (HBSS)

-

NMDA

-

Glycine

-

This compound

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

Protocol:

-

Cell Culture: Plate primary neurons on poly-L-lysine coated coverslips and culture for 10-14 days to allow for mature synapse formation.

-

Dye Loading: Incubate the cultured neurons with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.

-

Washing: Gently wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes at room temperature.

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence images.

-

-

Stimulation and Recording:

-

Apply a sub-maximal concentration of NMDA (e.g., 10-30 µM) and a saturating concentration of glycine (e.g., 10 µM) to elicit a baseline calcium response.

-

After a washout period, co-apply the same concentrations of NMDA and glycine with varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Record the changes in fluorescence intensity over time. For Fura-2, record the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, record the fluorescence intensity at ~488 nm excitation.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF/F₀) or the change in the 340/380 ratio for each concentration of this compound.

-

Plot the potentiation of the NMDA response against the log concentration of this compound.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) using non-linear regression analysis.

-

References

- 1. labs.penchant.bio [labs.penchant.bio]

- 2. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator this compound: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CR 2249: a new putative memory enhancer. Behavioural studies on learning and memory in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for a functional coupling of the NMDA and glycine recognition sites in synaptic plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neboglamine Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine is a functional modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1] Dysfunction of this receptor has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[1] this compound has shown potential as an antipsychotic agent in preclinical studies by attenuating the behavioral effects of NMDA receptor antagonists.[2][3] These application notes provide a summary of the available data and protocols for the administration of this compound in animal models to facilitate further research and drug development.

Data Presentation

Efficacy Data in Rat Models

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in rat models of psychosis.

Table 1: Effect of Oral this compound on PCP-Induced Hyperlocomotion and Rearing Behavior in Rats

| Dose (mg/kg, p.o.) | Inhibition of PCP-Induced Hyperlocomotion (%) | Inhibition of PCP-Induced Rearing Frequency (%) |

| 1 | 25 | 30 |

| 3 | 50 | 60 |

| 10 | 75 | 85 |